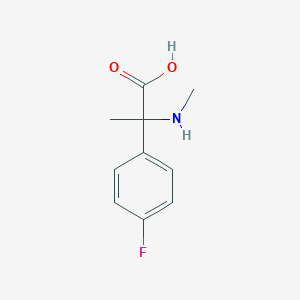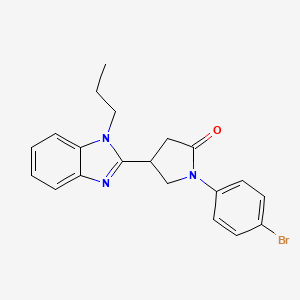![molecular formula C15H8Cl2N4 B2548601 5-クロロ-3-(4-クロロフェニル)-[1,2,4]トリアゾロ[4,3-c]キナゾリン CAS No. 129177-21-5](/img/structure/B2548601.png)
5-クロロ-3-(4-クロロフェニル)-[1,2,4]トリアゾロ[4,3-c]キナゾリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound that belongs to the quinazoline derivatives family. These compounds are known for their significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The unique structure of 5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline makes it a valuable compound in medicinal chemistry and pharmaceutical research.
科学的研究の応用
5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its anticancer and antimicrobial properties, it is explored as a potential therapeutic agent in drug development.
Industry: It finds applications in the development of agrochemicals and materials science.
作用機序
Target of Action
Triazole compounds, which include 5-chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline, are known to bind with a variety of enzymes and receptors in the biological system .
Mode of Action
It is known that triazole compounds can intercalate dna . This suggests that 5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline may interact with its targets by intercalating DNA, leading to changes in the function of the targeted enzymes or receptors.
Biochemical Pathways
It is known that triazole compounds have versatile biological activities , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
It is known that triazole compounds are readily capable of binding in the biological system , suggesting that they may have good bioavailability.
Result of Action
It is known that triazole compounds can exhibit antimicrobial, antioxidant, and antiviral activities , suggesting that they may have similar effects.
Action Environment
It is known that the presence of certain subunits can enhance the antimicrobial activity of triazole compounds , suggesting that the chemical environment in which 5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is present may influence its action.
生化学分析
Biochemical Properties
5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline, like other triazoloquinazolines, is capable of binding in the biological system with a variety of enzymes and receptors
Cellular Effects
Similar triazoloquinazolines have been shown to exhibit cytotoxicity against various cancer cell lines . These compounds can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that triazoloquinazolines can intercalate DNA , which can lead to changes in gene expression. They may also interact with various biomolecules, potentially leading to enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
Similar triazoloquinazolines have been shown to exhibit cytotoxicity at certain concentrations
Dosage Effects in Animal Models
The effects of 5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline at different dosages in animal models have not been extensively studied. Similar compounds have shown promising antiviral activity at certain concentrations
Metabolic Pathways
Triazoloquinazolines are known to interact with a variety of enzymes and receptors, which could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to readily bind in the biological system , suggesting they may interact with transporters or binding proteins and influence their localization or accumulation.
Subcellular Localization
Its ability to bind in the biological system suggests it may be directed to specific compartments or organelles, potentially influencing its activity or function.
準備方法
The synthesis of 5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzaldehyde with 5-chloro-1H-1,2,4-triazole-3-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using solvents like ethanol or methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced derivatives.
類似化合物との比較
Similar compounds to 5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline include other quinazoline derivatives such as:
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
Quinazolinone derivatives: These compounds exhibit a broad spectrum of pharmacological activities, including anticancer and anti-inflammatory properties.
The uniqueness of 5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazoline derivatives.
特性
IUPAC Name |
5-chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N4/c16-10-7-5-9(6-8-10)13-19-20-14-11-3-1-2-4-12(11)18-15(17)21(13)14/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTSHTKBFWQZSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(N3C(=N2)Cl)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2548522.png)
![Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2548523.png)
![1-Methyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2548525.png)
![3-(4-fluorophenyl)-5-(3-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2548526.png)

![2-chloro-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide](/img/structure/B2548528.png)

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide](/img/structure/B2548533.png)

![2-(4-chlorophenoxy)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2548535.png)

![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2548539.png)
![N,N-dimethyl-4-[({pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]piperidine-1-sulfonamide](/img/structure/B2548541.png)
